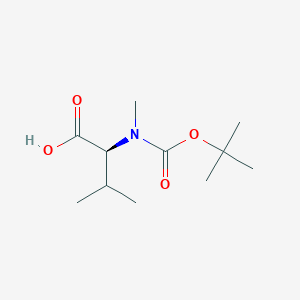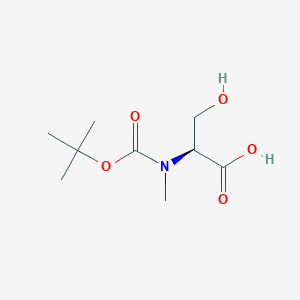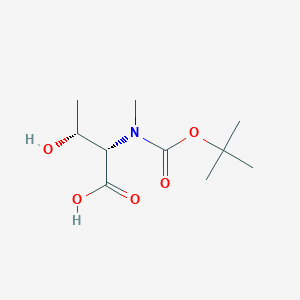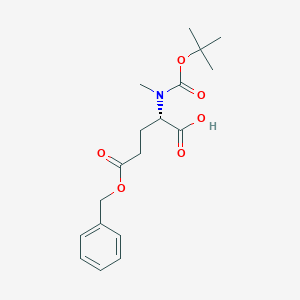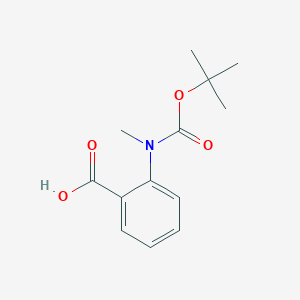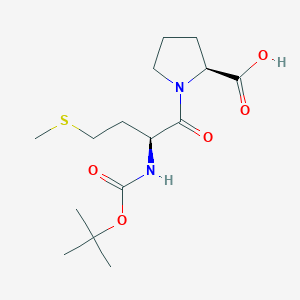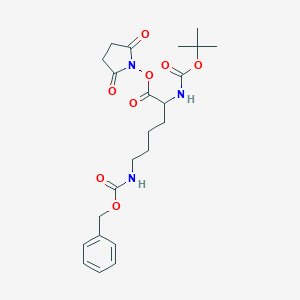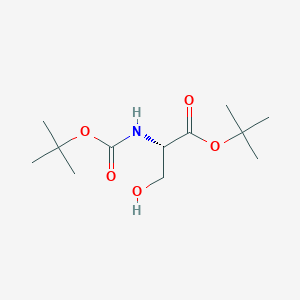
Boc-Ser-Otbu
Overview
Description
Boc-Ser-Otbu, also known as this compound, is a useful research compound. Its molecular formula is C12H23NO5 and its molecular weight is 261.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Synthesis : Boc-Ser-Otbu has been used in the synthesis of peptides, such as in the study by Hoogerhout et al. (2010) where it was utilized for preparing a heptapeptide corresponding to bovine pancreatic ribonuclease (Hoogerhout, Schattenkerk, & Kerling, 2010).
Cardioprotective Agent : A novel tetrapeptide derivative including this compound, named PEP1261, demonstrated cardioprotective properties in isoproterenol-induced myocardial necrosis in rats, as researched by Manikandan et al. (2002) (Manikandan et al., 2002).
Opioid Receptor Studies : Rónai et al. (1995) utilized a peptide containing this compound to study its properties as a delta-opioid receptor-selective competitive antagonist (Rónai et al., 1995).
Anti-inflammatory Agent : The peptide PEP1261, containing this compound, showed potential as an anti-inflammatory agent in research focusing on neutrophil function by Meera et al. (1999) (Meera, Anand, Ramesh, & Puvanakrishnan, 1999).
Peptidomimetics Research : Roques (1992) discussed the application of this compound in the field of peptidomimetics, particularly in relation to opioid receptors (Roques, 1992).
Treatment of Arthritis : Kumar et al. (2004) explored the use of a peptide containing this compound for treating adjuvant-induced arthritis in rats (Kumar et al., 2004).
Inhibition of Apoptosis : Kumar et al. (2006) examined the effect of a tetrapeptide derivative (PEP1261) containing this compound on inhibiting nitric oxide and caspase-3 mediated apoptosis in synovial fibroblasts (Kumar et al., 2006).
Proteasome Inhibition : Ma et al. (2011) synthesized and studied peptide aldehyde derivatives including Boc-Ser(OBzl)-Leu-Leucinal for their activity in inhibiting 20S proteasome (Ma et al., 2011).
Screening Organotin Compounds : Liu et al. (2017) applied a method combining surface-enhanced Raman spectroscopy with solid-phase microextraction for screening organotin compounds, relevant in environmental and toxicological studies (Liu et al., 2017).
Drug and Gene Delivery Research : Rowe-Rendleman et al. (2014) discussed the application of novel materials, including peptides, in drug and gene delivery to the posterior segment of the eye (Rowe-Rendleman et al., 2014).
Mechanism of Action
Target of Action
Boc-Ser-Otbu, also known as N-tert-butoxycarbonyl-L-serine tert-butyl ester, is a derivative of the amino acid serine . The primary targets of this compound are the proteins and enzymes that utilize serine in their structure or function. As an amino acid derivative, it plays a crucial role in protein synthesis and other biological processes.
Mode of Action
This compound interacts with its targets by being incorporated into proteins during the process of protein synthesis . It is used as a building block in the formation of polypeptides, influencing the structure and function of the resulting proteins. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino group, preventing it from reacting prematurely during peptide synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis and metabolism. By influencing the composition of proteins, it can affect various downstream effects such as enzyme activity, signal transduction, and cellular functions .
Pharmacokinetics
As an amino acid derivative, it is expected to be absorbed and distributed throughout the body, metabolized by enzymatic processes, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it is incorporated into. It can influence the function of these proteins, leading to a wide range of potential effects at the cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect its stability and reactivity . Furthermore, the presence of other molecules can influence its incorporation into proteins and its subsequent effects .
Biochemical Analysis
Biochemical Properties
Boc-Ser-Otbu plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, such as serine proteases, which recognize the serine residue in the compound. The tert-butoxycarbonyl (Boc) group protects the amino group of serine, while the tert-butyl ester (Otbu) group protects the carboxyl group. These protective groups are removed under specific conditions, allowing the serine residue to participate in peptide bond formation .
Cellular Effects
This compound influences various cellular processes by acting as a precursor in peptide synthesis. It affects cell signaling pathways by providing serine residues for the synthesis of signaling peptides and proteins. This compound can also impact gene expression by contributing to the synthesis of transcription factors and other regulatory proteins. Additionally, this compound plays a role in cellular metabolism by providing serine for the synthesis of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and proteins during peptide synthesis. The Boc group is removed under acidic conditions, exposing the amino group of serine. Similarly, the Otbu group is removed under basic conditions, exposing the carboxyl group. These deprotection steps allow this compound to participate in peptide bond formation, facilitating the synthesis of peptides and proteins. The compound can also interact with serine proteases, which recognize and cleave the serine residue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under dry and cool conditions but can degrade when exposed to moisture or high temperatures. Over time, the protective groups may be removed, leading to the exposure of the serine residue. Long-term studies have shown that this compound can influence cellular function by providing serine for the synthesis of peptides and proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in peptide synthesis without causing adverse effects. At high doses, this compound may exhibit toxic effects, such as disrupting cellular function and causing cell death. Threshold effects have been observed, where the compound’s impact on cellular processes increases significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as serine proteases and peptidases, which recognize and cleave the serine residue. The compound also affects metabolic flux by providing serine for the synthesis of metabolic enzymes and other biomolecules. Additionally, this compound can influence metabolite levels by contributing to the synthesis of signaling peptides and proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation are influenced by its protective groups, which prevent premature reactions. This compound is distributed to specific cellular compartments where it participates in peptide synthesis .
Subcellular Localization
This compound exhibits specific subcellular localization due to its protective groups and interactions with biomolecules. The compound is directed to compartments such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. Targeting signals and post-translational modifications may also influence its localization. This compound’s activity and function are affected by its presence in these specific subcellular compartments .
Properties
IUPAC Name |
tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)8(7-14)13-10(16)18-12(4,5)6/h8,14H,7H2,1-6H3,(H,13,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZHQVMWJPBPI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427062 | |
| Record name | Boc-Ser-Otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7738-22-9 | |
| Record name | Boc-Ser-Otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



